molecular formula C7H3F2IO B1638819 2,3-Difluoro-6-iodobenzaldehyde CAS No. 887586-24-5

2,3-Difluoro-6-iodobenzaldehyde

Cat. No.: B1638819
CAS No.: 887586-24-5
M. Wt: 268 g/mol
InChI Key: VPURHZYVCAVPQJ-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-iodobenzaldehyde is a chemical compound with the molecular formula C7H3F2IO. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-iodobenzaldehyde typically involves the iodination of 2,3-difluorobenzaldehyde. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired iodination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors to ensure consistent production and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-iodobenzaldehyde largely depends on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes by interacting with their active sites. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating biological pathways .

Comparison with Similar Compounds

  • 2,3-Difluorobenzaldehyde
  • 2,3-Dichloro-6-iodobenzaldehyde
  • 2,3-Difluoro-4-iodobenzaldehyde

Comparison: 2,3-Difluoro-6-iodobenzaldehyde is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and varying degrees of biological activity .

Properties

IUPAC Name

2,3-difluoro-6-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPURHZYVCAVPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303718
Record name 2,3-Difluoro-6-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887586-24-5
Record name 2,3-Difluoro-6-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887586-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-6-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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